molecular formula C15H11ClF3NO2 B11947042 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 6672-16-8

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11947042
CAS No.: 6672-16-8
M. Wt: 329.70 g/mol
InChI Key: SOYOPPQBMLGNJK-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C15H11ClF3NO2. This compound is known for its unique chemical structure, which includes both chlorophenoxy and trifluoromethylphenyl groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chlorophenol with 2-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chlorophenol is reacted with acetic anhydride to form 2-chlorophenyl acetate.

    Step 2: 2-chlorophenyl acetate is then reacted with 2-(trifluoromethyl)aniline in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-(2-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]ethanamide

Uniqueness

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of chlorophenoxy and trifluoromethylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications. The presence of both electron-withdrawing and electron-donating groups in the molecule contributes to its reactivity and versatility in different chemical reactions.

Properties

CAS No.

6672-16-8

Molecular Formula

C15H11ClF3NO2

Molecular Weight

329.70 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H11ClF3NO2/c16-11-6-2-4-8-13(11)22-9-14(21)20-12-7-3-1-5-10(12)15(17,18)19/h1-8H,9H2,(H,20,21)

InChI Key

SOYOPPQBMLGNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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